2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a heterocyclic compound belonging to the quinazoline family, characterized by a fused bicyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for various bioactive molecules. The compound's systematic name reflects its molecular structure, which includes a methyl group, an oxo group, and a carboxylic acid functional group.
The compound can be classified under the category of organic compounds with significant relevance in pharmaceutical chemistry. It is often synthesized for research purposes and can be found in various chemical databases and publications, such as PubChem and ChemicalBook. Its Chemical Abstracts Service registry number is 773057-18-4, which helps in identifying it uniquely among chemical substances .
The synthesis of 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves several steps that may include cyclization reactions and functional group modifications. One common method includes the reaction of 3-nitrophthalic acid derivatives with amines or other nucleophiles under acidic or basic conditions to form the quinazoline ring structure .
The synthesis process may utilize various catalysts and reagents to enhance yield and selectivity. For instance, a typical experimental setup might involve heating the reactants in a solvent such as ethanol or dimethylformamide at elevated temperatures while monitoring the reaction progress using techniques like thin-layer chromatography.
The molecular formula of 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is . The structure features:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy, which help confirm its structure and functional groups.
2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yield and minimize by-products. For example, esterification may require the use of catalysts such as sulfuric acid to facilitate the reaction between the carboxylic acid and alcohol.
The mechanism of action for compounds like 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. This compound may exhibit biological activity through inhibition or modulation of specific pathways relevant to diseases like cancer or bacterial infections.
Research indicates that quinazoline derivatives can inhibit certain kinases involved in cancer progression, suggesting that this compound could serve as a lead structure for developing new therapeutic agents .
The physical properties of 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid include:
Chemical properties include:
Relevant data from chemical databases provide additional insights into its reactivity profiles and stability under various conditions .
2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid has several applications in scientific research:
The quinazolinone core is synthesized primarily through anthranilic acid-derived cyclizations. The classical Niementowski reaction employs anthranilic acid derivatives condensed with amides or amidines under thermal conditions. For 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, cyclization typically starts from methyl 2-amino-4-methylbenzoate or analogous precursors. A two-step optimized protocol achieves >90% purity:
Alternative routes include thermal cyclization of N-formylanthranilic acid derivatives with ammonium formate/formamide at 145°C (46% yield). Microwave-assisted Niementowski reactions significantly enhance efficiency, reducing reaction times from hours to minutes while maintaining yields >85% [6] [9].
Table 1: Comparative Analysis of Quinazoline Core Cyclization Methods
Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Classical Niementowski | Formamide, 150°C, 6–8 h | 60–70 | 80–85 | Broad substrate compatibility |
Formamidine acetate | Ethanol, reflux, 3 h | 85–92 | 90–95 | Reduced side products |
Microwave-assisted | Formamidine acetate, 150°C, 20 min | 88–94 | >95 | Time efficiency |
Regioselective modification of the C7 carboxyl group enables targeted derivative synthesis. Esterification is achieved via Fisher esterification (HCl/ROH) or alkyl halide coupling (K₂CO₃/DMF), preserving the quinazolinone core. Amide coupling uses carbodiimide reagents (EDC/HOBt) with amines, generating pharmacologically relevant amides. A critical challenge is avoiding N3-alkylation (at the quinazolinone nitrogen) during ester synthesis. This is mitigated by:
Microwave-assisted alkylation with methyl bromoacetate in ethanol (120°C, 10 min) achieves 59% yield of C7-functionalized products without N-alkylation byproducts, demonstrating superior regiocontrol [8].
Table 2: Regioselective Modification Strategies for C7 Carboxyl Group
Reaction Type | Reagents/Conditions | Yield (%) | Regioselectivity | Application Scope |
---|---|---|---|---|
Esterification | SOCl₂/ROH, reflux, 2 h | 75–85 | High | Prodrug synthesis |
Amide coupling | EDC/HOBt, DMF, rt, 12 h | 70–80 | Moderate | Peptidomimetics |
Microwave alkylation | R-X, NaOAc, EtOH, MW, 120°C, 10 min | 55–65 | High | Library diversification |
One-pot strategies streamline access to quinazolinone derivatives by integrating cyclization and functionalization. A notable method involves:
For combinatorial libraries, solid-phase synthesis using N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid resin enables parallel synthesis. After nucleophilic aromatic substitution and reduction, cyclization with triphosgene generates 3,4-dihydroquinazolin-2(1H)-ones. This approach produced 19 derivatives with 72–93% crude yields, validated for anticancer activity screening [9].
Table 3: One-Pot and Solid-Phase Synthetic Approaches
Strategy | Key Steps | Number of Derivatives | Average Yield (%) |
---|---|---|---|
Solution-phase one-pot | Malonate + isothiocyanate → cyclization | 5+ | 67–70 |
Solid-phase combinatorial | Resin-bound fluoro-nitro aromatic → cyclization | 19 | 76–93 |
Acid catalysts are pivotal for dehydrative cyclization. Acetic acid facilitates N-acyliminium ion formation during ring closure, while polyphosphoric acid (PPA) enables high-temperature cyclizations (120–160°C) for sterically hindered substrates. Notably, the C7 carboxyl group participates in intramolecular hydrogen bonding with the C4 carbonyl (O–H⋯O distance: 1.45 Å, angle: 161°), as confirmed by X-ray crystallography. This interaction pre-organizes the molecule for cyclization, reducing activation energy .
In deep eutectic solvents (e.g., choline chloride:urea), the carboxylic acid group acts as an internal proton donor, accelerating cyclization without added catalysts. This green method achieves 85% yield at 80°C, contrasting with traditional PPA routes requiring >120°C [8].
Mechanistic insight: Protonation of the amide carbonyl enhances electrophilicity, promoting nucleophilic attack by the adjacent aniline nitrogen. This step is rate-determining in non-catalyzed pathways but occurs readily under Bronsted or Lewis acid catalysis.
The tert-butoxycarbonyl (Boc) group is widely used for N-protection during quinazolinone synthesis but requires strong acids (trifluoroacetic acid, 25–50% in dichloromethane) for deprotection, risking carboxyl group decomposition. Alternatives include:
Boc deprotection in 2-methyl-4-oxoquinazoline derivatives generates tert-butyl cations that can alkylate electron-rich aromatic systems, necessitating scavengers (e.g., triisopropylsilane). For acid-sensitive scaffolds, Alloc demonstrates superior compatibility, with deprotection yields >90% without carboxyl group degradation [9].
Table 4: Protecting Group Strategies in Quinazolinone Synthesis
Protecting Group | Deprotection Conditions | Yield (%) | Compatibility with C7-COOH | Key Limitation |
---|---|---|---|---|
Boc | TFA/DCM (1:1), 1 h | 75–85 | Moderate (risk of decarboxylation) | Acid-sensitive byproducts |
Alloc | Pd(PPh₃)₄, morpholine, rt, 2 h | 90–95 | High | Cost of palladium catalysts |
Fmoc | Piperidine/DMF (20%), 30 min | 80–88 | Moderate (nucleophile attacks ester) | Side reactions with malonates |
Cbz | H₂/Pd-C, MeOH, 3 h | 85–90 | High | Unsuitable for halogenated substrates |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1